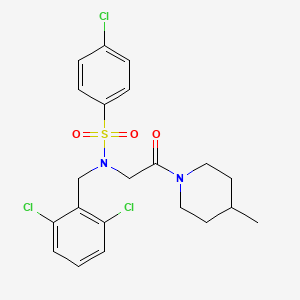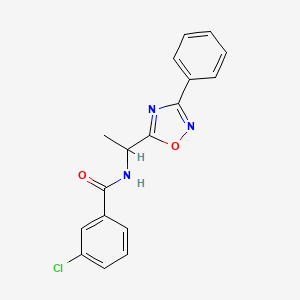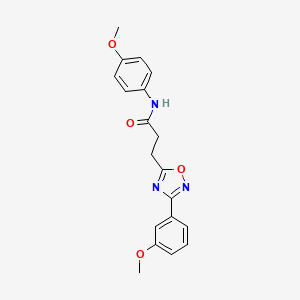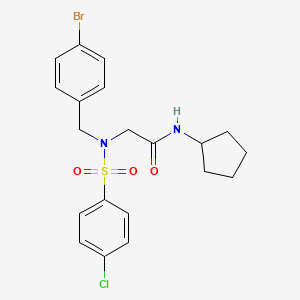
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)-4-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)-4-nitrobenzamide, also known as HMN-214, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to inhibit the growth and proliferation of cancer cells, making it a promising candidate for cancer therapy.
Mécanisme D'action
The mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)-4-nitrobenzamide involves the inhibition of tubulin polymerization, which is essential for cell division. This compound binds to the colchicine-binding site on tubulin, preventing the formation of microtubules and disrupting the normal cell cycle.
Biochemical and Physiological Effects:
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)-4-nitrobenzamide has been shown to induce apoptosis in cancer cells, leading to cell death. This compound also inhibits angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)-4-nitrobenzamide is its ability to selectively target cancer cells, while sparing normal cells. This makes it a promising candidate for cancer therapy, as it may have fewer side effects than traditional chemotherapy drugs. However, one limitation of this compound is its poor solubility, which may limit its effectiveness in vivo.
Orientations Futures
There are several potential future directions for research on N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)-4-nitrobenzamide. One area of interest is the development of more potent analogs of this compound, which may have improved solubility and efficacy. Another area of interest is the combination of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)-4-nitrobenzamide with other cancer therapies, such as radiation or immunotherapy, to enhance its anti-tumor effects. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other diseases beyond cancer.
Méthodes De Synthèse
The synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)-4-nitrobenzamide involves several steps, including the condensation of 2-methoxyaniline with 3-acetyl-6-methyl-2-hydroxyquinoline, followed by nitration and reduction of the resulting compound. The final step involves the coupling of the resulting amine with 4-nitrobenzoyl chloride to yield N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)-4-nitrobenzamide.
Applications De Recherche Scientifique
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)-4-nitrobenzamide has been extensively studied for its potential therapeutic applications in cancer treatment. In vitro studies have shown that this compound inhibits the growth and proliferation of a variety of cancer cell lines, including breast cancer, lung cancer, and leukemia. In vivo studies have also shown that N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)-4-nitrobenzamide can inhibit tumor growth and prolong survival in animal models.
Propriétés
IUPAC Name |
N-(2-methoxyphenyl)-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O5/c1-16-7-12-21-18(13-16)14-19(24(29)26-21)15-27(22-5-3-4-6-23(22)33-2)25(30)17-8-10-20(11-9-17)28(31)32/h3-14H,15H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVBOUAUJGAXGHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3=CC=CC=C3OC)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)-4-nitrobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














